3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves the Thorpe-Ziegler reaction. This reaction starts with 3-cyanopyridine-2(1H)-thiones, which undergo cyclization to form 3-aminothieno[2,3-b]pyridines . The amides of these thieno[2,3-b]pyridine-2-carboxylic acids can then be synthesized by reacting with carbonyl compounds, such as aldehydes or cyclic ketones, in the presence of catalytic amounts of acids like sulfuric acid .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted thienopyridine derivatives.
Scientific Research Applications
3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It exhibits antibacterial and anticancer activities.
Agrochemistry: Certain derivatives have antidote activity against herbicides like 2,4-D and can regulate plant growth.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of pim-1 kinases, it binds to the active site of the enzyme, preventing its activity and thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-bromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-17-15-11-12-16(13-7-3-1-4-8-13)23-20(15)25-18(17)19(24)22-14-9-5-2-6-10-14/h1-12H,21H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEUDHMPXPYJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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